

Hedyotisol A: An Overview of its Structural Elucidation and Characterization

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Compound of Interest

Compound Name: Hedyotisol A

Cat. No.: B13096231

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Introduction

Hedyotisol A is a complex natural product classified as a dilignan. Its structural elucidation has been a subject of interest in the field of natural product chemistry. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the structural determination and characterization of **Hedyotisol A**. However, it is important to note that detailed primary spectroscopic data and specific experimental protocols from the original elucidating studies were not readily accessible in publicly available databases and literature at the time of this writing. Consequently, this document provides a high-level summary based on existing information.

Chemical Structure and Properties

Hedyotisol A is a stereoisomer of Hedyotisol B and C, all of which are novel dilignans. The fundamental structure of **Hedyotisol A** is composed of a central syringaresinol unit linked to two phenylpropane units.

Table 1: Physicochemical Properties of **Hedyotisol A**

Property	Value	Source
Molecular Formula	C ₄₂ H ₅₀ O ₁₆	PubChem
Molecular Weight	810.8 g/mol	PubChem
IUPAC Name	(1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol	PubChem
Canonical SMILES	<chem>COC1=CC(=CC(=C1O--INVALID-LINK----INVALID-LINK--O)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O--INVALID-LINK----INVALID-LINK--O)OC</chem>	PubChem
InChI Key	LSWNERGQFCAXLI-RJFHMDPSA-N	PubChem

Structural Elucidation

The initial structural elucidation of **Hedyotisol A** was reported by T. Kikuchi, S. Matsuda, S. Kadota, and T. Tai. Their work, published in the Chemical and Pharmaceutical Bulletin, established the fundamental framework of the molecule. The determination of the relative configuration of the stereoisomers was primarily based on the analysis of ¹H-NMR (proton nuclear magnetic resonance) spectroscopic data.

Due to the unavailability of the original publication, specific details of the spectroscopic data (^1H -NMR, ^{13}C -NMR, Mass Spectrometry, IR, and UV) and the experimental protocols for isolation and purification cannot be presented here.

Experimental Workflow: General Approach to Natural Product Isolation and Structural Elucidation

The following diagram illustrates a generalized workflow typically employed in the isolation and structural elucidation of novel natural products like **Hedyotisol A**.



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Caption: Generalized workflow for natural product discovery.

Characterization

The characterization of a novel compound like **Hedyotisol A** involves a comprehensive analysis of its physical, chemical, and biological properties.

Spectroscopic Characterization

A complete spectroscopic characterization is essential for the unambiguous identification of a new chemical entity. This typically includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are fundamental for determining the carbon-hydrogen framework and the connectivity of atoms. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish detailed structural correlations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the molecular structure.

As previously stated, specific quantitative data from these analyses for **Hedyotisol A** are not available in the reviewed literature.

Biological Activity

A comprehensive search of scientific literature did not yield specific studies on the biological activities of isolated **Hedyotisol A**. While some studies have reported biological activities, such as antimicrobial and cytotoxic effects, for extracts of various Hedyotis species, these activities cannot be directly attributed to **Hedyotisol A** without further investigation of the pure compound.

Synthesis

Information regarding the total synthesis of **Hedyotisol A** was not found in the performed literature search. The chemical synthesis of such a complex, stereochemically rich molecule would represent a significant challenge in organic chemistry.

Conclusion

Hedyotisol A is a structurally interesting dilignan whose fundamental structure has been established. However, a detailed, in-depth technical guide is currently hampered by the lack of accessible primary data from its original structural elucidation. For researchers and drug development professionals, this highlights the importance of data accessibility in advancing scientific inquiry. Future studies are required to fully characterize the spectroscopic properties of **Hedyotisol A**, investigate its potential biological activities, and explore its synthetic pathways. Such research would be invaluable in determining the potential of **Hedyotisol A** as a lead compound in drug discovery.

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